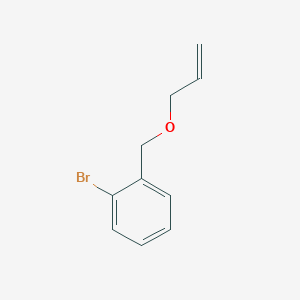

Allyl 2-bromobenzyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(prop-2-enoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2-6H,1,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVJSBVYPDCMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30518805 | |

| Record name | 1-Bromo-2-{[(prop-2-en-1-yl)oxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30518805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87280-01-1 | |

| Record name | 1-Bromo-2-[(2-propen-1-yloxy)methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87280-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-{[(prop-2-en-1-yl)oxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30518805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Synthetic Intermediate

Allyl 2-bromobenzyl ether serves as a crucial building block in organic chemistry, primarily owing to the presence of two distinct reactive sites: the allyl group and the ortho-brominated benzyl (B1604629) group. This duality allows for a range of chemical transformations, making it a versatile intermediate in the synthesis of more complex organic molecules. Its utility is particularly pronounced in the preparation of compounds for pharmaceutical and agrochemical research.

The strategic placement of the bromine atom ortho to the benzylic ether functionality is key to its utility. This arrangement facilitates intramolecular reactions, where the allyl chain can react with the aromatic ring, leading to the formation of new cyclic structures. This predisposition for cyclization makes it an ideal starting material for creating diverse heterocyclic scaffolds.

Furthermore, both the allyl and the benzyl ether components can be manipulated or cleaved under specific conditions, offering chemists the flexibility to introduce further functionalization or to deprotect the core structure at various stages of a synthetic sequence. organic-chemistry.org This adaptability underscores its importance as a versatile intermediate in multi-step organic synthesis.

Overview of Key Reaction Pathways Involving the Chemical Compound

The chemical reactivity of allyl 2-bromobenzyl ether is dominated by pathways that exploit its unique structural features. The primary reaction pathways include intramolecular cyclization, which can be initiated through various methods, and reactions involving the individual functional groups.

One of the most extensively studied reaction pathways is the reductive intramolecular cyclization . This reaction typically leads to the formation of benzopyran derivatives. The process can be initiated electrochemically or through the use of radical initiators. researchgate.net Mechanistic studies, including electron paramagnetic resonance (EPR) spectroscopy, have shown that the reductive cyclization can proceed via a radical anion intermediate. These investigations are crucial for understanding the reaction mechanism and optimizing conditions to achieve high selectivity and yield. researchgate.net

Another significant pathway is transition-metal-catalyzed cyclization . Palladium-catalyzed Heck-type reactions, for instance, have been employed to construct heterocyclic systems from precursors similar to this compound. semanticscholar.org These methods offer a powerful tool for carbon-carbon bond formation under relatively mild conditions.

Beyond cyclization, the individual functional groups of this compound can undergo specific reactions. The allyl group can participate in various transformations, including oxidation, addition reactions, and rearrangements like the Claisen rearrangement, which is characteristic of allyl aryl ethers. researchgate.netlibretexts.org The bromo-benzyl moiety allows for reactions typical of aryl bromides, such as cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon or carbon-heteroatom bonds, or nucleophilic substitution at the benzylic position.

Role in Heterocyclic Compound Synthesis and Its Academic Relevance

Classical Etherification Approaches

Traditional methods for forming the ether linkage remain fundamental in organic synthesis. These approaches are often characterized by their straightforward reaction conditions and reliance on well-established chemical principles.

Williamson Ether Synthesis Variants for Benzyl (B1604629) and Allyl Ethers

The Williamson ether synthesis is a cornerstone for preparing ethers and involves the reaction of an alcohol with a suitable alkylating agent in the presence of a base. ias.ac.inbrainly.in This reaction proceeds via an SN2 mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile, attacking an electrophilic carbon, typically an alkyl halide. brainly.inmasterorganicchemistry.com

For the synthesis of benzyl and allyl ethers, a common protocol involves the deprotonation of an alcohol using a strong base like sodium hydride (NaH) followed by the addition of benzyl bromide or allyl bromide. organic-chemistry.org The choice of base is crucial; while strong bases like NaH are effective, milder bases such as silver oxide (Ag₂O) can be employed for selective protection of one hydroxyl group in a polyol. organic-chemistry.org The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to enhance the nucleophilicity of the alkoxide. brainly.insmolecule.com

The efficiency of the Williamson synthesis is highly dependent on the structure of the alkylating agent. The SN2 pathway is most effective for methyl and primary alkyl halides. masterorganicchemistry.com Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides predominantly undergo E2 elimination when reacting with an alkoxide, which can also function as a base. brainly.inmasterorganicchemistry.com

| Parameter | Description | Common Reagents/Conditions |

| Mechanism | Bimolecular Nucleophilic Substitution (SN2) | N/A |

| Nucleophile | Alkoxide (from alcohol/phenol) | Alcohol/Phenol (B47542) + Base |

| Electrophile | Alkyl Halide (or Sulfonate) | Benzyl bromide, Allyl bromide |

| Base | Strong or Mild Base | NaH, KH, KOH, K₂CO₃, Ag₂O |

| Solvent | Polar Aprotic or Parent Alcohol | DMF, THF, Acetonitrile (B52724) |

| Temperature | 50-100 °C | Varies based on reactants |

Solvent-Free Etherification with Alkali Bases

In a move towards more environmentally benign synthetic protocols, solvent-free variations of etherification reactions have been developed. These methods often utilize solid alkali bases, such as potassium hydroxide (B78521) (KOH) pellets, to facilitate the reaction between an alcohol or phenol and an alkylating agent like allyl or benzyl bromide. ias.ac.in This approach has been shown to be convenient and efficient, providing high yields of the desired ethers without the need for a solvent medium. ias.ac.in

Research has demonstrated that the etherification of phenols with reagents like benzyl chloride can be performed effectively in the presence of solid bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) under solvent-free conditions. researchgate.net These reactions can proceed rapidly, even at low temperatures, yielding ethers with high purity and in excellent yields. researchgate.net A significant advantage of this method is its potential for chemoselectivity, allowing for the selective etherification of phenols with electron-withdrawing groups over those with electron-donating groups. researchgate.net

| Reactant 1 (Alcohol/Phenol) | Reactant 2 (Alkylating Agent) | Base | Conditions | Outcome |

| Various Alcohols | Allyl Bromide | Solid KOH | Solvent-free, Room Temp | High yield of allyl ethers ias.ac.in |

| Various Alcohols | Benzyl Bromide | Solid KOH | Solvent-free, Room Temp | High yield of benzyl ethers ias.ac.in |

| Various Phenols | Benzyl Chloride | K₂CO₃ or NaHCO₃ | Solvent-free, Low Temp | High yield and purity of ethers researchgate.net |

Transition-Metal-Catalyzed Synthetic Routes

Modern synthetic chemistry often employs transition-metal catalysts to achieve transformations that are difficult or inefficient using classical methods. These catalyzed reactions can offer higher selectivity, broader functional group tolerance, and milder reaction conditions.

Palladium-Catalyzed Strategies for Functionalized Allyl Aryl Ethers

Palladium catalysis has emerged as a powerful tool for the synthesis of allyl aryl ethers. These methods often provide advantages over the Williamson ether synthesis by proceeding under neutral conditions and accommodating a wider range of substrates. acs.orgsci-hub.se For instance, the palladium(0)-catalyzed O-alkylation of allylic carbonates with various phenols readily prepares allylic aryl ethers in high yields. researcher.life Another approach involves the palladium-catalyzed decarboxylative reaction of phenols with vinyl ethylene (B1197577) carbonate to construct functionalized allylic aryl ethers with high efficiency and complete regioselectivity. frontiersin.orgnih.gov

A sophisticated palladium-catalyzed method for synthesizing enantiomerically enriched allylic ethers is the redox-relay Heck reaction. nih.govnih.gov This strategy allows for the enantioselective and site-selective coupling of acyclic aryl or alkyl enol ethers with alkenyl triflates. nih.govnih.gov The reaction is distinct from the traditional Heck reaction because the double bond's unsaturation is relayed along the carbon chain towards a redox-active group, culminating in the formation of a carbonyl product. nih.gov

This process provides access to a diverse range of highly functionalized chiral allylic ethers, often with excellent yields and high enantiomeric ratios. nih.govthieme-connect.de The use of a chiral palladium catalyst ensures catalyst control over the enantioselectivity of the final product. nih.gov The versatility of this method has been demonstrated in the synthesis of various chiral building blocks from simple olefinic substrates. researchgate.net

An innovative, multi-step strategy for preparing substituted allyl aryl ethers starts from readily available benzoic acids. acs.orgnih.gov This protocol involves two key transformations:

Dearomatization: The benzoic acid undergoes a dearomatization process, such as Birch reductive alkylation, to produce alkylated 2,5-cyclohexadienyl ketoesters. nih.govrsc.org

Palladium-Catalyzed Decarboxylative Allylation (DcA): The resulting ketoesters are then subjected to a palladium-catalyzed decarboxylative allylic etherification. sci-hub.senih.govrsc.org

This rearomatization step, termed a resonance-stabilized DcA (RSDcA) reaction, proceeds through the formation of a stable aryloxide intermediate following decarboxylation. sci-hub.se The subsequent O-allylation of this aryloxide with a Pd-π-allyl species furnishes the desired allyl aryl ether. sci-hub.se This method is notable for its high yields (typically 58-97%) and good regioselectivity, providing a versatile route to a variety of functionalized allyl aryl ethers. sci-hub.senih.gov

Enantioselective Formation of Chiral Allylic Ethers

The synthesis of enantiomerically enriched chiral allylic ethers is of significant interest due to their prevalence in biologically active molecules and natural products. nih.gov Transition-metal catalysis provides powerful methods for their construction.

A notable strategy involves the palladium-catalyzed redox-relay enantioselective Heck reaction. nih.gov This method allows for the coupling of acyclic aryl enol ethers with a variety of alkenyl triflates to produce highly functionalized chiral allylic ether products in good yields and with excellent enantioselectivity. nih.govacs.org The process is significant as it creates a unique disconnection for incorporating heteroatoms at a stereocenter. nih.govacs.org For example, the reaction between aryl enol ethers and alkenyl triflates in the presence of a chiral palladium catalyst facilitates the formation of diversely substituted aryl allyl ethers with high enantiomeric ratios. nih.gov A key advantage of this approach is the potential for further transformation; the use of a p-methoxyphenyl (PMP) ether allows for a simple one-electron oxidative deprotection to yield the corresponding chiral allylic alcohol. nih.gov

Beyond this specific reaction, enantioselective palladium-catalyzed allylic substitution, in general, represents a cornerstone for forming chiral ethers. These reactions can form C–O bonds with high functional group tolerance under mild conditions. acs.org Catalytic systems have been developed that utilize zwitterionic Pd η³-allyl intermediates, which can be trapped by phenoxides to yield tertiary allylic aryl ethers with high enantioselectivity. acs.org

Table 1: Examples of Enantioselective Redox-Relay Heck Reaction nih.govnih.gov

| Enol Ether Substrate | Alkenyl Triflates | Product Yield | Enantiomeric Ratio (er) |

|---|---|---|---|

| O-Aryl Enol Ether | Cyclic Alkenyl Triflates | Good | Excellent |

| Acyclic O-Alkyl Enol Ether | Vinylogous Lactone Triflates | 78% | >99:1 |

| Acyclic O-Alkyl Enol Ether | Acyclic Alkenyl Triflates | 62% | 98:2 |

| Acyclic O-Alkyl Enol Ether | Benzyl Analog Triflates | 49% | 87:13 |

Copper and Nickel-Catalyzed Allylation Approaches

Copper and nickel complexes are effective catalysts for forming aryl allyl ethers, often utilizing allyl carbonates as the allylating agent. These metals offer alternative reactivity and substrate scope compared to palladium-based systems.

Copper-Catalyzed Allylation: Copper-catalyzed reactions are well-established for creating C-O bonds. In the context of allylation, copper(I) complexes, particularly when paired with chiral N-heterocyclic carbene (NHC) ligands bearing a phenolic hydroxyl group, have been used for enantioselective allyl-allyl coupling between allylboronates and allylic phosphates. researchgate.netresearchgate.net While not a direct phenolation, this methodology highlights copper's utility in forming complex allylic structures. More directly, copper catalysis can facilitate the reaction between stabilized nucleophiles, such as indoles and pyrroles, and yne-allylic carbonates to produce 1,3-enynes, demonstrating the activation of carbonates for substitution. beilstein-journals.org These reactions often proceed through an outer-sphere nucleophilic attack mechanism. beilstein-journals.org

Nickel-Catalyzed Allylation: Nickel catalysis is particularly effective for cross-coupling reactions involving less reactive electrophiles like phenol derivatives. researcher.life Nickel-catalyzed systems can achieve the allylation of phenols with allyl carbonates. For instance, a nickel-catalyzed ring-opening allylation of cyclopropanols with allylic carbonates has been developed to produce δ,ε-unsaturated ketones. organic-chemistry.org This process, which proceeds under mild, neutral conditions, demonstrates the ability of Ni(0) to undergo oxidative addition with the allylic carbonate, a key step in catalytic allylation. organic-chemistry.org Furthermore, nickel-catalyzed reductive aryl-allylation of unactivated alkenes can proceed with high regio- and enantioselectivity, using both acyclic and cyclic allyl carbonates as coupling partners. nih.govrsc.org In these reactions, a Ni(0) species is believed to initiate the cycle, with reductive elimination from a π-allylic nickel intermediate determining the final product structure. nih.govrsc.org

Table 2: Comparison of Copper and Nickel-Catalyzed Allylation Features

| Catalyst System | Typical Substrates | Key Features | Reference |

|---|---|---|---|

| Copper | Allylboronates, Allylic Phosphates, Yne-allylic Carbonates | Enantioselective, often uses chiral NHC ligands, effective for stabilized nucleophiles. | researchgate.netbeilstein-journals.org |

| Nickel | Allyl Carbonates, Aryl Iodide-tethered Alkenes, Cyclopropanols | High linear selectivity, can use unreactive electrophiles, avoids stoichiometric metal reagents. | organic-chemistry.orgnih.gov |

Advanced Synthetic Protocols

Recent advancements have led to the development of novel synthetic routes that expand the toolbox for ether synthesis, including methods that operate without transition metals or are applied in the context of macromolecular chemistry.

Transition-Metal-Free Allylation with 2-Azaallyl Anions

A unique synthetic strategy that avoids the use of transition metals involves the reaction of 2-azaallyl anions with allyl ether electrophiles. repec.orgnih.gov This method is significant because allyl ethers are typically less reactive electrophiles than the more common allyl halides or carbonates, which often necessitate a metal catalyst. nih.govresearchgate.net

In this process, 2-azaallyl anions, generated from the deprotonation of N-benzyl imines, act as potent nucleophiles or single-electron transfer (SET) agents. researchgate.netacs.org The reaction with allyl ethers can proceed through either a polar Sₙ2/Sₙ2′ mechanism or a radical-based pathway, leading to the formation of valuable homoallylic amine derivatives with yields up to 92%. repec.orgnih.govresearchgate.net This approach demonstrates high efficiency and operational simplicity and has been successfully applied on a gram scale. nih.gov The ability of 2-azaallyl anions to function as "super electron donors" enables C(sp³)–C(sp³) bond formation via reduction of the electrophile followed by radical recombination. researchgate.net

Polymer Cyclization through End-Group Conversion Involving Bromobenzyl Moieties

The synthesis of cyclic polymers often relies on efficient end-group modification of linear precursors followed by a ring-closing reaction. Bromobenzyl moieties serve as versatile functional handles in this context. For example, a linear polymer possessing a bromobenzyl terminus can be chemically converted into an allyl group, which then acts as a reactive site for cyclization.

A common pathway involves synthesizing a linear polymer, such as polystyrene-b-poly(ethylene oxide)-b-polystyrene (PS-b-PEO-b-PS), with bromobenzyl end groups using techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.netresearchgate.net The terminal bromine is then quantitatively converted into an allyl group. A typical reagent for this conversion is allyltrimethylsilane (B147118) in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). researchgate.netresearchgate.net The resulting allyl-telechelic polymer is then subjected to a ring-closing metathesis (RCM) reaction, often using a Grubbs' catalyst, to yield the desired cyclic polymer architecture. researchgate.netresearchgate.net

Separately, the fundamental reactivity of the this compound molecule itself provides a model for such cyclization processes. Studies on its reductive intramolecular cyclization to form 4-methylisochromane have been used to understand the underlying electron transfer mechanisms in the electrosynthesis of heterocyclic compounds. researchgate.net

Table 3: Process of Polymer Cyclization via Bromobenzyl End-Group

| Step | Description | Reagents/Catalyst | Result |

|---|---|---|---|

| 1. Polymerization | Synthesis of a linear polymer with terminal bromobenzyl groups. | ATRP | Bromobenzyl-terminated linear polymer. |

| 2. End-Group Conversion | Transformation of the bromobenzyl group into an allyl group. | Allyltrimethylsilane, TiCl₄ | Allyl-telechelic linear polymer. |

| 3. Cyclization | Intramolecular ring-closing reaction. | Ring-Closing Metathesis (RCM) with Grubbs' Catalyst | Cyclic polymer. |

Electrochemical Reductive Cyclization of this compound

The electrochemical reductive cyclization of this compound is a key reaction that has been investigated to understand its mechanistic pathways and the influence of various experimental parameters. iaea.orgresearchgate.net This process involves the electrochemical activation of the carbon-bromine (C-Br) bond, which typically requires highly negative electrode potentials. iaea.org Research in this area focuses on lowering these overpotentials and enhancing catalytic activity through a detailed understanding of the reaction mechanism and the role of the electrocatalyst. iaea.org

Formation of Benzopyran Derivatives (e.g., 4-Methylisochromane)

A primary application of the electrochemical reductive cyclization of this compound is the synthesis of benzopyran derivatives, such as 4-methylisochroman. uantwerpen.be This intramolecular cyclization reaction is a focal point of research due to the industrial relevance of 4-methylisochroman as a building block in pharmaceuticals. uantwerpen.be The reaction proceeds through the reduction of the aryl halide, leading to the cleavage of the C-Br bond and subsequent intramolecular cyclization. uantwerpen.beresearchgate.net The optimization of this reaction aims to favor the formation of the desired benzopyran derivative while minimizing side reactions. researchgate.net

Radical Anion Intermediates and Electron Transfer Pathways

The electrochemical reduction of aryl halides like this compound proceeds via the formation of radical intermediates. researchgate.net The initial step involves the transfer of an electron from the electrode to the molecule, which can lead to the formation of a radical anion. researchgate.netuantwerpen.be The stability and subsequent reaction pathways of this intermediate are critical in determining the final product distribution. Techniques such as in situ electron paramagnetic resonance (EPR) spectroelectrochemistry have been employed to detect and characterize these transient radical species, providing valuable insights into the reaction mechanism. iaea.orgresearchgate.netacs.org

The reduction of aryl halides, including this compound, occurs through a dissociative electron transfer (DET) process, which results in the cleavage of the carbon-halogen bond. uantwerpen.beresearchgate.net Two primary pathways are considered for this process: a stepwise mechanism and a concerted mechanism. uantwerpen.beresearchgate.net

Stepwise Mechanism: This pathway involves the initial formation of a radical anion intermediate. This intermediate then undergoes cleavage of the C-Br bond to form a bromide anion and an organic radical. uantwerpen.beresearchgate.netuantwerpen.be

Concerted Mechanism: In this pathway, the electron transfer and the cleavage of the C-Br bond occur simultaneously, directly yielding the organic radical without the formation of a stable radical anion intermediate. uantwerpen.beresearchgate.netuantwerpen.be

The prevailing mechanism can be influenced by factors such as the electrode material and the specific structure of the organic halide. uantwerpen.be

The electrochemical reduction can involve either a one-electron or a two-electron transfer process. In the context of the stepwise mechanism for bromo- and chloro-aromatic compounds, the initially formed organic radical has a lower reduction potential than the starting molecule. uantwerpen.be This leads to an almost instantaneous second electron transfer, making it a stepwise two-electron process. uantwerpen.be In some cases, particularly with iodides, these two reduction steps can be observed as separate events. uantwerpen.be The choice between a one-electron or a two-electron pathway can be influenced by the reaction conditions and the catalyst used, ultimately determining whether the final product arises from a radical or an anionic intermediate. acs.org For instance, controlling the reduction potential of a benzyl-Co(III) intermediate can selectively lead to either a radical or an anionic pathway. acs.org

Influence of Cathode Materials on Electrocatalytic Activity and Selectivity

The choice of cathode material significantly impacts the electrocatalytic activity and selectivity of the reductive cyclization of this compound. lookchem.comnih.govacs.org Different metals exhibit varying degrees of interaction with the organic halide, which can alter the reaction pathway and efficiency. klinkovalab.com The catalytic activity is often related to the strength of the interaction between the metal surface and the halogen atom, which can weaken the carbon-halogen bond. klinkovalab.com

Studies have been conducted to establish an activity scale for various bulk metal cathodes in the electrochemical cyclization of this compound and other organic halide reductions. uantwerpen.belookchem.com For the intramolecular cyclization of this compound to 2-methyl benzopyran, the electrocatalytic activity of ten different cathode materials was examined. lookchem.com

A study on the reduction of various aromatic bromides at different bulk metal electrodes in acetonitrile revealed a clear dependence of catalytic activity on the electrode material. uantwerpen.be For the reduction of bromobenzene, the following activity order was observed, with silver showing the most significant catalytic effect:

Table 1: Peak Potentials for the Reduction of Bromobenzene at Various Cathode Materials

| Cathode Material | Peak Potential (V vs. Ag/AgCl) |

|---|---|

| Ag | -1.85 |

| Cu | -2.18 |

| Zn | -2.48 |

| Glassy Carbon (GC) | -2.75 |

Data sourced from a study on the electrochemical reduction of halogenated aromatic compounds. uantwerpen.be

This table demonstrates the significant lowering of the reduction potential (overpotential) by more active cathode materials like silver compared to less active ones like glassy carbon. The catalytic activity is influenced by factors such as the metal's ability to interact with the halide and the mechanism of electron transfer (stepwise vs. concerted). uantwerpen.be For instance, silver tends to favor a concerted mechanism in the reduction of some organic halides. uantwerpen.be

Tuning Product Selectivity via Applied Potential Control

The electrochemical reduction of this compound presents a compelling case for the control of reaction pathways through applied potential. acs.orgrsc.org In electro-organic synthesis, the ability to precisely set the electrode potential allows for the selective activation of specific functional groups within a molecule, thereby directing the transformation towards a desired product and minimizing side reactions. acs.orgresearchgate.net For complex molecules with multiple reducible or oxidizable sites, potentiostatic electrolysis is a key technique for achieving high selectivity. acs.org

In the specific case of the reductive intramolecular cyclisation of this compound, studies combining in-situ electron paramagnetic resonance (EPR) spectroelectrochemistry with density functional theory (DFT) calculations have been instrumental in elucidating the reaction mechanism. uantwerpen.beresearchgate.net This reaction is of significant interest due to its applications in the synthesis of heterocyclic compounds, which are important in the pharmaceutical industry. researchgate.net

The process involves the electrochemical generation of radical intermediates. uantwerpen.be By controlling the potential at the working electrode, the formation of these intermediates can be managed. The initial step is the reduction of the aryl halide, which occurs at a specific potential. rsc.org Preventing the direct reduction of the aryl halide at the cathode can be achieved through potential control. acs.org The cyclisation proceeds via a radical anion intermediate, the existence of which has been confirmed through spin-trapping experiments and computational validation. uantwerpen.be The selectivity of the cyclization to form products like methylisochromane can be influenced by the stability of the trapped radical intermediates and the potential at which the electrolysis is conducted. researchgate.net

The choice of solvent also plays a crucial role. For instance, in related electrochemical aryl coupling reactions, polar solvents with high donor numbers, such as DMSO, are vital for stabilizing the generated catalyst and separating the electrochemical potentials for the reduction of the aryl halide and the propagation of the catalytic cycle, thus preventing competing dehalogenation reactions. acs.org The ability to tune product selectivity by adjusting the applied potential, in conjunction with solvent and electrolyte choice, underscores the power of electrochemical methods in directing the reactivity of compounds like this compound. nih.govrsc.orgacs.org

Sigmatropic Rearrangement Reactions

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system in an intramolecular process. ucalgary.cawikipedia.org These reactions are fundamental in organic synthesis for forming carbon-carbon bonds.

Claisen Rearrangement of Allyl Aryl Ethers

The Claisen rearrangement is a well-established nih.govnih.gov-sigmatropic rearrangement that transforms allyl aryl ethers into ortho-allylphenols upon heating. ucalgary.cawikipedia.orglibretexts.org This reaction is a concerted process, meaning bond breaking and bond formation occur simultaneously through a single transition state. nrochemistry.comlibretexts.org

The Claisen rearrangement of an allyl aryl ether proceeds through a concerted, intramolecular mechanism involving a cyclic, six-membered transition state. libretexts.orglibretexts.org This pericyclic reaction involves the reorganization of six electrons. libretexts.org The generally accepted model for the transition state is a chair-like conformation. nrochemistry.comjove.com

While the concerted mechanism via a chair-like transition state is widely accepted, some studies suggest more complex mechanistic possibilities. For the simpler allyl vinyl ether, proposals include synchronous, fragmented, or 1,4-diyl-like transition states. nrochemistry.com More recent work has even suggested a three-step pathway involving the initial weakening of the C-O bond to form a bis-allyl-like intermediate, followed by the formation of a weak C-C bond to create an aromatic-like six-membered intermediate, before the final simultaneous bond breaking and formation. nih.gov

| Aspect of Mechanism | Description | References |

| Reaction Type | nih.govnih.gov-Sigmatropic Rearrangement | wikipedia.orgnrochemistry.com |

| Process | Concerted, Intramolecular | ucalgary.calibretexts.orglibretexts.org |

| Transition State | Chair-like, six-membered ring | nrochemistry.comjove.com |

| Intermediate | 6-allyl-2,4-cyclohexadienone | libretexts.orglibretexts.org |

| Final Step | Tautomerization to o-allylphenol | ucalgary.ca |

| Driving Force | Formation of a stable aromatic phenol | nrochemistry.com |

The term "Benzyl-Claisen rearrangement" can refer to the rearrangement of benzyl vinyl ethers. Theoretical calculations predict that these rearrangements also proceed through a concerted nih.govnih.gov-sigmatropic transition state, similar to that of allyl aryl ethers, but with a higher activation barrier (by about 4 kcal mol⁻¹). rsc.org

The scope of the Claisen rearrangement can be limited by the substitution pattern on the starting materials. For instance, in the context of dearomative rearrangements on indole (B1671886) systems, substrates bearing a substituent at the C2 position proved to be beyond the scope of certain methods like the Johnson-Claisen rearrangement. acs.org However, the development of variants like the Meerwein–Eschenmoser–Claisen rearrangement has successfully addressed this limitation, allowing for the formation of a fully substituted carbon at the C2 position of indolines in good to excellent yields. acs.org A notable limitation in this modified reaction was observed when the substituent was a bulky t-butyl group, which resulted in a low yield. acs.org

To overcome the high temperatures often required for thermal Claisen rearrangements, various catalytic approaches have been developed. Lewis acids are commonly employed to accelerate the reaction. e-bookshelf.de Zinc compounds, in particular, have proven to be effective catalysts.

A simple and efficient method for the Claisen rearrangement of allyl aryl ethers to o-allyl phenols utilizes zinc powder. benthamopenarchives.combenthamopenarchives.comresearchgate.net This method allows the reaction to proceed at a much lower temperature (e.g., 55 °C) compared to the uncatalyzed thermal reaction (often >200 °C). libretexts.orgbenthamopenarchives.com The zinc powder catalyst is also recyclable, making the process more cost-effective and environmentally friendly. benthamopenarchives.combenthamopenarchives.com The plausible mechanism involves the interaction of the lone pair of electrons from the ether's oxygen atom with the zinc catalyst, which generates a polar transition state and facilitates the rearrangement. benthamopenarchives.com

Zinc triflate (Zn(OTf)₂) has also been identified as a good catalyst for the Claisen rearrangement of O-allyl kojic acid ethers, providing a significant rate acceleration under milder conditions than purely thermal reactions. nih.gov A variety of substituted allyl aryl ethers, including those with electron-donating and electron-withdrawing groups, undergo the zinc-catalyzed rearrangement to give products in good to excellent yields. benthamopenarchives.com

| Catalyst | Substrate Type | Conditions | Key Advantages | References |

| Zinc Powder | Allyl Aryl Ethers | THF, 55 °C | Mild conditions, recyclable catalyst, good to excellent yields | benthamopenarchives.combenthamopenarchives.comresearchgate.net |

| Zinc Triflate (Zn(OTf)₂) | O-allyl kojic acid ethers | Toluene, 110 °C | Significant rate acceleration over thermal reaction | nih.gov |

| Chiral Boron Lewis Acid | Difluorovinyl allyl ethers | - | Enantioselective rearrangement | researchgate.net |

| Palladium(II) | Allyl Vinyl Ethers | - | Catalyzes rearrangement, various ligand systems studied | e-bookshelf.de |

Sigmatropic Rearrangement of Allyl and Benzyl Alkynyl Ethers

An efficient method has been developed for the synthesis of various alkynyl ethers, and it has been demonstrated that allyl and benzyl alkynyl ethers can undergo facile sigmatropic rearrangements. nih.govacs.org These uncatalyzed rearrangements can occur at low temperatures, providing a mild method for carbon-carbon bond formation. slideplayer.com

Specifically, allyl alkynyl ethers, when formed in situ at -78 °C, undergo a rapid nih.govnih.gov-sigmatropic rearrangement. nih.govacs.orgtminehan.com This rearrangement produces an intermediate ketene, which can then be trapped by nucleophiles like alcohols or amines to yield γ,δ-unsaturated carboxylic acid derivatives. nih.govacs.org

Benzyl alkynyl ethers also participate in these rearrangements. Upon heating to 60 °C, a benzyl alkynyl ether can rearrange and subsequently undergo an intramolecular 5-exo-dig cyclization to form substituted 2-indanones. nih.govslideplayer.comresearchgate.net The stereoselectivity of this reaction is influenced by the steric bulk of substituents on the benzylic carbon. slideplayer.com This transformation represents a useful method for constructing complex cyclic molecules under relatively mild conditions. slideplayer.comtminehan.com

Wittig Rearrangement of Benzyl Ethers

The Wittig rearrangement of benzyl ethers is a notable transformation in organic chemistry, characterized by the 1,2-rearrangement of an ether when treated with a strong base, typically an alkyllithium compound. chegg.comwikipedia.org The reaction proceeds through a mechanism involving the deprotonation of the carbon adjacent to the ether oxygen, followed by the formation of a free radical pair as the lithium cation migrates from the carbon to the oxygen atom. wikipedia.org The resulting R radical then recombines with the ketyl radical to form the final alcohol product. wikipedia.org

The migratory aptitude of the alkyl group in a Wittig rearrangement is governed by its thermodynamic stability, following the order: tertiary alkyl > secondary alkyl > primary alkyl > methyl. wikipedia.org This preference is consistent with a radical-based mechanism. wikipedia.org In the context of allyl aryl ethers, a competing reaction pathway can exist. wikipedia.org Mechanistic studies have sought to differentiate between a radical-ketyl intermediate and a Meisenheimer complex, with some evidence favoring the latter in specific cases. wikipedia.org

A variation of this reaction is the anionic rearrangement of aromatic heterocycles, which is formally classified as a researchgate.net-Wittig rearrangement. clockss.org Unlike the typical dissociative radical mechanism, this process is proposed to occur via an associative mechanism. clockss.org

| Aspect of Wittig Rearrangement | Description | Supporting Evidence/Observations |

| General Mechanism | 1,2-rearrangement of an ether initiated by an alkyllithium compound. chegg.comwikipedia.org | Formation of a free radical pair and subsequent recombination. wikipedia.org |

| Intermediate | An alkoxy lithium salt is formed as an intermediate. wikipedia.org | The final product is an alcohol. wikipedia.org |

| Alkyl Group Migration Order | tertiary > secondary > primary > methyl wikipedia.org | Follows the thermodynamical stability of the radical. wikipedia.org |

| Competing Reactions | Can occur with certain allyl aryl ethers. wikipedia.org | --- |

| Mechanistic Nuances | Distinction between a radical-ketyl intermediate and a Meisenheimer complex. wikipedia.org | Some results favor a Meisenheimer complex. wikipedia.org |

| Heteroaromatic Variation | Anionic rearrangement of heteroaryl ethers proceeds via an associative mechanism. clockss.org | --- |

Acid-Catalyzed Rearrangements and Migration Mechanisms

Under acidic conditions, benzyl ethers can undergo rearrangement. For instance, allyl benzyl ether can be converted to arylbutanals in the presence of acid catalysts. This transformation is believed to proceed through a 1,4-migration of the benzylic group, followed by a 1,2-hydride shift to yield the final aldehyde product.

Another example of acid-catalyzed rearrangement involves the treatment of benzyl aryl ethers with polyphosphoric acid (PPA). sioc-journal.cn This reaction leads to the formation of benzyl phenols, with the regioselectivity of the benzylation on the aromatic ring being influenced by the directing effects of existing substituents. sioc-journal.cn Ethers containing a tertiary, benzylic, or allylic group are prone to cleavage through SN1 or E1 mechanisms under acidic conditions due to the formation of stable carbocation intermediates. pressbooks.pub

| Type of Rearrangement | Catalyst/Conditions | Proposed Mechanism | Product(s) |

| Rearrangement of Allyl Benzyl Ether | Acidic (e.g., zeolites, Lewis acids) | 1,4-migration of the benzylic group, followed by a 1,2-hydride shift. | Arylbutanals |

| Rearrangement of Benzyl Aryl Ether | Polyphosphoric Acid (PPA) sioc-journal.cn | Acid-catalyzed benzyl rearrangement. sioc-journal.cn | Benzyl Phenols sioc-journal.cn |

| Cleavage of Ethers with Stabilizing Groups | Strong Acids (e.g., HBr, HI) pressbooks.pub | SN1 or E1 mechanism via a stable carbocation. pressbooks.pub | Varies depending on substrate. |

Cleavage and Deprotection Strategies for this compound

The cleavage of the allyl and benzyl ether functionalities is a critical step in synthetic sequences where they are employed as protecting groups. Various methods have been developed for their deprotection, each with its own mechanism and scope.

Oxidative Cleavage Methods (e.g., Iodine/Water-Mediated)

A method for the oxidative deprotection of allylic ethers to yield α,β-unsaturated ketones and aldehydes involves the use of iodine in the presence of water. dntb.gov.uanih.govrsc.orgresearchgate.net This reaction is proposed to proceed through the formation of an iodohydrin intermediate, which is then oxidized to the corresponding carbonyl compound. nih.gov The solvent water is believed to act as the oxygen source for the newly formed carbonyl group. nih.govrsc.org This protocol is notable for its tolerance of a wide range of functional groups. nih.govrsc.org An alternative oxidative cleavage can be achieved using dimethyl sulfoxide (B87167) and iodine, which is effective for allyl aryl ethers. researchgate.net

| Reagent System | Substrate | Product | Proposed Intermediate |

| Iodine/Water dntb.gov.uanih.govrsc.orgresearchgate.net | Allylic Ethers | α,β-Unsaturated Ketones/Aldehydes | Iodohydrin nih.gov |

| Iodine/Dimethyl Sulfoxide researchgate.net | Allyl Aryl Ethers | Phenols/Alcohols | --- |

Nucleophilic Cleavage (e.g., SN2' with Organolithium Reagents)

The cleavage of allyl ethers can be accomplished through a nucleophilic pathway using organolithium reagents. Specifically, tert-butyllithium (B1211817) has been shown to induce the cleavage of allylic ethers to the corresponding alcohols or phenols in high yields. organic-chemistry.orgorganic-chemistry.org This reaction is thought to proceed via an SN2' mechanism, where the organolithium attacks the terminal carbon of the allyl group, leading to the displacement of the alkoxide or phenoxide. organic-chemistry.orgorganic-chemistry.org A characteristic coproduct of this reaction is 4,4-dimethyl-1-pentene (B165720). organic-chemistry.orgorganic-chemistry.org This method is efficient for a variety of allyl ethers derived from primary, secondary, and tertiary alcohols, as well as phenols. organic-chemistry.org

| Reagent | Mechanism | Products | Key Features |

| tert-Butyllithium organic-chemistry.orgorganic-chemistry.org | SN2' organic-chemistry.orgorganic-chemistry.org | Alcohol/Phenol and 4,4-dimethyl-1-pentene organic-chemistry.orgorganic-chemistry.org | High yields, applicable to various allyl ethers. organic-chemistry.org |

Radical-Mediated Deprotection

Radical-based methods offer an alternative for the deprotection of allyl ethers. One such method employs samarium(II) iodide (SmI2) in the presence of water and an amine, such as isopropylamine. organic-chemistry.orgorganic-chemistry.org This system facilitates the cleavage of unsubstituted allyl ethers, and the mechanism is believed to involve the formation of an allyl radical. organic-chemistry.org Another approach involves a photochemical process using iron(III) chloride (FeCl3) as a catalyst. researchgate.net In this case, a chlorine radical is generated, which mediates the deprotection of aryl ethers through a C(sp³)–H activation strategy. researchgate.net

| Reagent/System | Mechanism | Substrate | Key Features |

| SmI2/H2O/Amine organic-chemistry.orgorganic-chemistry.org | Radical-mediated cleavage via an allyl radical. organic-chemistry.org | Unsubstituted Allyl Ethers | High yields, useful for deprotection of alcohols and carbohydrates. organic-chemistry.org |

| FeCl3/Photochemical researchgate.net | Chlorine radical-mediated C(sp³)–H activation. researchgate.net | Aryl Ethers | Mild reaction conditions, atom economy. researchgate.net |

Transition Metal-Catalyzed Deprotection of Allyl Ethers

Transition metal catalysts are widely used for the deprotection of allyl ethers, often proceeding through the isomerization of the allyl group to a more labile enol ether or via the formation of a π-allyl complex. organic-chemistry.org

Palladium-based catalysts are common for this transformation. Systems such as palladium on carbon (Pd/C) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) in the presence of a silane (B1218182) like polymethylhydrosiloxane (B1170920) (PMHS) with zinc chloride as a co-catalyst are effective. organic-chemistry.org Another palladium-catalyzed method involves the use of palladium chloride (PdCl2) and copper chloride (CuCl) in a dimethylformamide-water mixture under an oxygen atmosphere. scispace.com

Ruthenium catalysts also find application in allyl ether deprotection. For example, Grubbs' catalyst can induce the isomerization of O-allyl groups. cdnsciencepub.com Another ruthenium-based system, [Cp*RuCl]4, has been shown to be an effective catalyst for the decarboxylative allylation of allyl β-ketoesters, which involves cleavage of an allyl group. nih.gov

More recently, cobalt-based catalytic systems have been developed for the deprotection of allyl carboxylic esters, which proceeds via a hydrogen atom transfer (HAT) process. acs.org

| Metal Catalyst System | Proposed Mechanism/Key Step | Typical Substrates |

| Pd/C organic-chemistry.org | π-allyl-palladium complex formation or SET process. organic-chemistry.org | Allyl aryl ethers |

| Pd(PPh3)4/PMHS/ZnCl2 organic-chemistry.org | --- | Allyl ethers, amines, and esters |

| PdCl2/CuCl/DMF-H2O/O2 scispace.com | --- | O-allyl and prop-1-enyl ethers |

| Grubbs' Catalyst cdnsciencepub.com | Isomerization of the allyl group. cdnsciencepub.com | O-allyl glycosides |

| [Cp*RuCl]4 nih.gov | Formation of an active monomeric catalyst. nih.gov | Allyl β-ketoesters |

| Co(II)/TBHP/(Me2SiH)2O acs.org | Hydrogen Atom Transfer (HAT) process. acs.org | Allyl carboxylic esters |

Other Significant Chemical Transformations

Beyond the more common transformations, this compound is a versatile substrate for a range of other significant chemical reactions. These transformations highlight the compound's utility in constructing complex molecular architectures, from heterocyclic systems to molecules with quaternary carbon centers. The interplay between the allylic double bond, the ether linkage, and the bromo-aromatic ring allows for a diverse reactivity profile that has been explored in various contexts of synthetic organic chemistry.

Oxidation and Reduction Pathways of the Compound

The oxidation and reduction of this compound target different functionalities within the molecule, leading to a variety of synthetic outcomes.

Reduction Pathways:

The electrochemical reduction of this compound has been a subject of study, particularly focusing on its intramolecular cyclization. This process typically involves the reductive cleavage of the carbon-bromine bond. The mechanism is believed to proceed through a stepwise two-electron transfer. Initially, a radical anion is formed, which then undergoes cleavage of the C-Br bond to generate an organic radical and a bromide anion. uantwerpen.be This organic radical can then be further reduced. uantwerpen.be The potential at which this reduction occurs is influenced by the cathode material used. uantwerpen.beresearchgate.net

The reductive intramolecular cyclization of this compound can be initiated electrochemically, leading to the formation of cyclic products. uantwerpen.be The reaction proceeds via a radical anion intermediate, the existence of which has been supported by spin-trapping experiments and computational studies. researchgate.netuantwerpen.be The efficiency and outcome of this cyclization can be dependent on the choice of cathode material, with various metals showing different levels of activity. uantwerpen.beresearchgate.net

Oxidation Pathways:

While specific studies on the oxidation of this compound are not extensively documented in the provided results, general methods for the oxidation of allyl ethers are well-established and applicable. The allylic double bond is the primary site for oxidation.

One common method is epoxidation , which involves the conversion of the alkene to an epoxide. This is often achieved using peroxyacids, with meta-chloroperoxybenzoic acid (mCPBA) being a widely used reagent. saskoer.ca The reaction is stereospecific, meaning the stereochemistry of the starting alkene determines the stereochemistry of the resulting epoxide. saskoer.ca

Another oxidative transformation is ozonolysis . Treatment of the allyl group with ozone, followed by a reductive workup, would cleave the double bond and yield an aldehyde. This aldehyde can be further oxidized to a carboxylic acid using reagents like Jones' Reagent. prepchem.com

The general reactivity of allyl ethers also includes cleavage under oxidative conditions. For instance, a one-pot method involving hydroxylation of the allyl group followed by periodate (B1199274) cleavage of the resulting diol can be used to deprotect the alcohol. organic-chemistry.org

Hydrosilylation Reactions

Hydrosilylation involves the addition of a silicon-hydride bond across the double bond of the allyl group. This reaction is a powerful method for the synthesis of organosilicon compounds. wikipedia.org For terminal alkenes like the one in this compound, the addition typically follows an anti-Markovnikov regioselectivity, placing the silicon atom at the terminal carbon. wikipedia.org

Research has shown that nickel catalysts can be effective for the hydrosilylation of allylic ethers. rsc.org For instance, a study on the hydrosilylation of various unsaturated ethers included allyl (2-bromophenyl)methyl ether, a close structural analog of this compound. The reaction was catalyzed by a phosphine-substituted α-diimine nickel precursor, (Ph2PPrDI)Ni, in the presence of diphenylsilane (B1312307) (Ph2SiH2). rsc.org This catalyst demonstrated the ability to selectively hydrosilylate the alkene functionality in the presence of the ether linkage. rsc.orgresearchgate.net

The general conditions and outcomes for the hydrosilylation of related allyl ethers are summarized in the table below.

| Substrate | Catalyst | Silane | Temperature (°C) | Product | Reference(s) |

| Allyl Phenyl Ether | (Ph2PPrDI)Ni | PhSiH3 | Ambient | Mixture of PhSiH2(OPh) and PhSiH(OPh)2 | rsc.org |

| Allyl Phenyl Ether | (Ph2PPrDI)Ni | Ph2SiH2 | Ambient | Mixture of Ph2SiH(PrOPh) and Ph2Si(OPh)2 | rsc.org |

| Alkyl-substituted allyl ethers | (Ph2PPrDI)Ni | Ph2SiH2 | 25-60 | Alkyl silane products | rsc.org |

This table is based on data for related allyl ethers and illustrates the expected reactivity for this compound.

Transition Metal-Catalyzed Double-Bond Migration in O-Allyl Systems

The isomerization of the terminal double bond of an allyl ether to an internal position, yielding a vinyl ether, is a well-known transformation catalyzed by various transition metal complexes. researchgate.net This double-bond migration is an atom-economical reaction with significant synthetic utility. researchgate.net The most commonly employed catalysts for this transformation in O-allyl systems are complexes of ruthenium and rhodium, although palladium, cobalt, and iron complexes have also been utilized. researchgate.net

The mechanism of this isomerization can vary depending on the catalyst system. For hydride ruthenium catalysts, the reaction is generally believed to proceed via a hydride addition-elimination mechanism. researchgate.net This often leads to the kinetic formation of the Z-isomer of the resulting vinyl ether. researchgate.net

While specific examples detailing the double-bond migration of this compound are not prevalent, the general principles are highly applicable. The isomerization would convert the allyl ether into the corresponding (Z)- and (E)-1-(2-bromobenzyloxy)prop-1-ene.

| Catalyst Type | Common Examples | Mechanistic Pathway | Selectivity | Reference(s) |

| Ruthenium | [RuClH(CO)(PPh3)3] | Hydride addition-elimination | Often Z-selective (kinetic) | researchgate.net |

| Rhodium | Rhodium phosphine (B1218219) complexes | Varies | E/Z selectivity depends on steric and electronic factors | researchgate.net |

| Palladium | Palladium halides | Varies | Can be effective | researchgate.net |

This table summarizes general findings for the isomerization of O-allyl systems.

Enantioselective Allylic Alkylation for Quaternary Carbon Center Formation

The construction of quaternary carbon stereocenters is a significant challenge in organic synthesis. nih.govresearchgate.net Transition metal-catalyzed enantioselective allylic alkylation (AAA) of prochiral allylic substrates is a powerful strategy to address this challenge. nih.govresearchgate.netnih.govresearchgate.net In this context, this compound could serve as a prochiral electrophile.

The reaction typically involves the reaction of an allylic substrate with a nucleophile in the presence of a chiral transition metal catalyst. A variety of metals, including palladium, rhodium, iridium, copper, cobalt, and nickel, have been successfully employed. nih.govnih.govresearchgate.net First-row transition metals like copper, cobalt, and nickel have gained attention as less expensive and potentially more versatile alternatives to the more traditional palladium and rhodium catalysts. nih.govnih.govresearchgate.net

The general catalytic cycle for palladium-catalyzed AAA involves the oxidative addition of the palladium(0) catalyst to the allylic substrate to form a π-allylpalladium complex. researchgate.net Subsequent nucleophilic attack on the allyl moiety, controlled by the chiral ligand, generates the product with a new stereocenter and regenerates the catalyst. researchgate.net For the formation of a quaternary center from a substrate like this compound, a branched product would need to be formed selectively. nih.gov

| Metal Catalyst | Typical Ligands | Type of Nucleophile | Key Features | Reference(s) |

| Palladium | Chiral phosphines (e.g., P-Phos) | Soft nucleophiles (e.g., 1,3-dicarbonyls) | Well-established, high enantioselectivity | researchgate.net |

| Copper | Chiral diphosphorous ligands | Hard, achiral nucleophiles | Good for forming γ-quaternary centers | nih.gov |

| Nickel | Chiral diphosphines (e.g., H8-BINAP) | Soft, prochiral nucleophiles (e.g., β-ketoesters) | Complementary to other metals, linear selective | nih.gov |

| Rhodium | Chiral dienes or phosphites | α,α-disubstituted aldehydes | High enantioselectivity | rsc.org |

This table presents an overview of catalyst systems used in enantioselective allylic alkylation for the formation of quaternary centers.

Heck-Type Intramolecular Reactions

The intramolecular Heck reaction is a powerful tool for the synthesis of carbo- and heterocyclic ring systems. clockss.org This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. clockss.orgresearchgate.net this compound is an ideal substrate for an intramolecular Heck reaction, where the 2-bromophenyl group would couple with the allylic double bond to form a six-membered ring.

The reaction of a closely related substrate, allyl 2-iodobenzyl ether, under Heck conditions [Pd(OAc)2, PPh3, TEA, AgNO3] has been reported to yield the corresponding cyclized product. clockss.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl-bromide bond, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination would then yield the final product and regenerate the palladium(0) catalyst. thieme-connect.de

In some cases, the intermediate σ-alkylpalladium complexes formed after the migratory insertion can be isolated, particularly if β-hydride elimination is disfavored due to conformational constraints. researchgate.net Studies on N-allyl-2-halobenzylamines, which are structurally analogous to this compound, have led to the isolation of stable bridged palladacycles. researchgate.net

| Substrate | Catalyst System | Product Type | Key Features | Reference(s) |

| Allyl 2-iodobenzyl ether | Pd(OAc)2, PPh3, TEA, AgNO3 | Cyclic ether | Formation of a six-membered ring | clockss.org |

| N-allyl-2-halobenzylamines | [Pd(PPh3)4] | Bridged palladacycles | Isolation of stable intermediates | researchgate.net |

| General Aryl Halides with Alkenes | Pd(0) catalyst, base | Cyclized products | Widely applicable for ring formation | clockss.orgresearchgate.net |

This table provides examples of intramolecular Heck reactions on substrates similar to this compound.

Epoxidation Reactions of Aryl Allyl Ethers

The epoxidation of the allylic double bond in aryl allyl ethers, such as this compound, is a common transformation that yields valuable glycidyl (B131873) ether derivatives. google.com These epoxides are versatile synthetic intermediates.

A widely used method for epoxidation is the reaction with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). saskoer.ca This reaction proceeds through a concerted mechanism and is generally stereospecific. saskoer.ca

Alternatively, epoxidation can be achieved using an oxidant, such as hydrogen peroxide, in the presence of a transition metal catalyst. google.com For example, catalyst systems like Na2WO4/H3PO4 with a phase-transfer catalyst have been used for the epoxidation of aryl allyl ethers with peroxygen compounds. google.com The Sharpless asymmetric epoxidation is a notable method for the enantioselective epoxidation of allylic alcohols, which could be relevant if the ether linkage in this compound were to be cleaved prior to epoxidation. libretexts.org

| Reagent/Catalyst System | Oxidant | Key Features | Reference(s) |

| meta-Chloroperoxybenzoic acid (mCPBA) | mCPBA | General, stereospecific, readily available | saskoer.ca |

| Transition Metal Catalyst (e.g., W, Nb) | Hydrogen Peroxide | Atom economical, produces water as a byproduct | google.comlibretexts.org |

| Peracetic Acid | Peracetic Acid | Known oxidant for aryl allyl ether epoxidation | google.com |

This table outlines common methods for the epoxidation of aryl allyl ethers.

Advanced Characterization and Mechanistic Elucidation Techniques in Allyl 2 Bromobenzyl Ether Research

Spectroelectrochemical Methods

Combining electrochemical techniques with spectroscopic methods provides a powerful platform for in-situ analysis of reaction mechanisms. bohrium.com This approach allows for the direct observation of intermediates generated at an electrode surface, offering critical insights into the electronic structure and chemical nature of these species. researchgate.net

Computational Chemistry Applications

Computational chemistry, particularly Density Functional Theory (DFT), plays a synergistic role with experimental techniques to provide a complete picture of the reaction mechanism.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

DFT calculations are indispensable for interpreting complex experimental data and confirming reaction pathways. researchgate.net In the case of Allyl 2-bromobenzyl ether's cyclisation, the experimental EPR spectra are convoluted, representing a mixture of more than one species. researchgate.net DFT was employed to compute the EPR parameters for the proposed PBN-trapped radical intermediates.

By comparing the calculated parameters with the experimental data, researchers could definitively assign the signals in the complex spectra to specific radical adducts. researchgate.net The B3LYP functional with a 6-31+G** basis set was identified as the most accurate method for calculating the hyperfine interactions of the spin-trap adducts. researchgate.net This computational validation was crucial for confirming the identities of the allyl benzyl (B1604629) ether and 4-methylisochromane radicals, thereby elucidating the step-by-step reaction pathway. researchgate.net

Theoretical Modeling of Radical Intermediates and Transition States

Theoretical modeling extends beyond just confirming product identities to exploring the geometries and stabilities of the radical intermediates and the transition states connecting them. nih.gov For the PBN-trapped intermediates of the this compound reaction, DFT was used to generate geometry-optimized models. researchgate.net These models provided insight into the structure of the spin adducts, such as the rotational freedom of bonds near the nitroxide moiety, which influences the resulting EPR spectrum. By accurately modeling these radical intermediates, the computational results provided the unique "fingerprints" needed to interpret the experimental EPR data and confirm that the proposed mechanism for the reductive cyclisation was correct. researchgate.net

Benchmarking Computational Parameters for EPR Data Correlation

In the study of radical intermediates formed during reactions involving this compound, correlating experimental Electron Paramagnetic Resonance (EPR) data with theoretical models is crucial for accurate species identification. This process requires careful benchmarking of computational parameters to ensure the theoretical calculations reliably reproduce experimental observations. Density Functional Theory (DFT) is a commonly employed method for computing the EPR parameters of radical species. acs.org

The selection of an appropriate functional and basis set is a critical first step in this benchmarking process. For radicals derived from this compound and trapped by spin-traps like N-tert-butyl-α-phenylnitrone (PBN), various combinations of functionals and basis sets are tested against standard, well-characterized radicals. These standards can include species such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), 5,5-dimethyl-1-pyrroline N-oxide (DMPO)-OH adducts, and the benzoyl-tert-butyl nitroxide radical (PBN-Ox). acs.org

Research has shown that while most tested functional/basis set combinations can reasonably predict the isotropic g-values (g_iso), the accuracy of hyperfine coupling constants (HFCs) can vary significantly. For instance, in one study, the B3LYP functional combined with the 6-31+G** basis set was identified as the most accurate for calculating the hyperfine interactions of nitroxide spin-adducts relevant to the cyclisation of this compound. acs.org This particular combination provided the best agreement between the calculated and experimentally measured HFCs for the nitrogen (A_N) and hydrogen (A_H) nuclei. acs.org

The table below presents a comparison of experimental EPR parameters with those calculated using the benchmarked DFT method for radicals identified during the controlled potential electrolysis of this compound. The close correlation between the experimental and computed values for the PBN-allyl benzyl ether and PBN-4-methylisochromane spin-adducts validates the computational approach and allows for confident assignment of the radical structures. acs.org

| Radical Species | Parameter | Experimental Value | Calculated Value (B3LYP/6-31+G**) |

|---|---|---|---|

| PBN-allyl benzyl ether | g_iso | 2.0059 | 2.0060 |

| A_N (MHz) | 41.48 | 41.33 | |

| PBN-4-methylisochromane | g_iso | 2.0061 | 2.0059 |

| A_N (MHz) | 40.92 | 40.60 | |

| PBN-Ox | g_iso | 2.0064 | 2.0063 |

| A_N (MHz) | 22.66 | 22.12 |

Theoretical Understanding of Pericyclic Reactions

The structural motif of this compound, containing both an allyl and a benzyl ether group, makes it a substrate for various thermally or photochemically induced pericyclic reactions. Theoretical and computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these concerted rearrangements in analogous systems like allyl aryl ethers and allyl benzyl ethers. rsc.orgnih.gov These studies provide a foundational understanding of the potential reactivity of this compound.

Two of the most relevant pericyclic reactions for this class of compounds are the rsc.orgrsc.org-sigmatropic rearrangement (Claisen rearrangement) and the rsc.orgsemanticscholar.org-sigmatropic rearrangement (Wittig rearrangement).

rsc.orgrsc.org-Sigmatropic (Claisen-type) Rearrangement: The aromatic Claisen rearrangement is a well-studied pericyclic reaction. rsc.orgredalyc.org For a molecule like this compound, this would involve the rearrangement of the allyl group from the ether oxygen to a carbon atom on the benzene ring. Theoretical calculations on related benzyl vinyl ethers and allyl phenyl ethers predict that these reactions proceed through a concerted rsc.orgrsc.org-sigmatropic transition state. rsc.org Computational models indicate that the geometry of this transition state is similar for both allyl aryl and benzyl vinyl ethers, though the activation barrier can be higher for the benzyl systems. rsc.org DFT calculations are used to map the potential energy surface, identify the transition state structure, and calculate the activation energy (ΔG‡), providing insights into reaction kinetics and the effects of substituents on the aromatic ring. rsc.orgnih.gov

rsc.orgsemanticscholar.org-Sigmatropic (Wittig-type) Rearrangement: The rsc.orgsemanticscholar.org-Wittig rearrangement is another key pericyclic process for allyl ethers, which transforms an allylic ether into a homoallylic alcohol via a concerted mechanism. wikipedia.orgorganic-chemistry.org This reaction requires the formation of a carbanion adjacent to the ether oxygen, which can be achieved with a strong base. wikipedia.org For substrates like this compound, deprotonation at the benzylic carbon would initiate the rearrangement. Theoretical studies help to understand the high degree of stereocontrol observed in these reactions, which proceeds through a five-membered cyclic transition state. organic-chemistry.org Computational analysis is crucial for understanding the competition between the rsc.orgsemanticscholar.org-Wittig rearrangement and the alternative acs.orgsemanticscholar.org-Wittig rearrangement, which becomes more significant at higher temperatures. wikipedia.orgorganic-chemistry.org DFT has been successfully applied to investigate the enantioselective rsc.orgsemanticscholar.org-Wittig rearrangements of functionalized allyl benzyl ethers, clarifying the role of substituents and chiral ligands in controlling the stereochemical outcome. nih.gov

Applications and Synthetic Utility of Allyl 2 Bromobenzyl Ether in Advanced Organic Synthesis

Precursors for Complex Molecular Architectures

The strategic placement of the allyl group and the bromo-substituent on the benzyl (B1604629) ether framework enables chemists to orchestrate sophisticated molecular constructions. The ortho-bromo group serves as a handle for various coupling reactions or as a precursor for radical or organometallic intermediates, while the allyl group can participate in cyclizations, rearrangements, and additions.

Allyl 2-bromobenzyl ether is recognized for its utility in synthesizing heterocyclic compounds, which are foundational structures in many pharmaceutical agents and agrochemicals. researchgate.net The synthesis of functionalized aniline (B41778) derivatives, which are key intermediates in medicinal chemistry, often involves precursors containing allyl ether and bromo-substituted aromatic rings, highlighting the importance of this structural motif. nih.gov The ability of this compound to form complex cyclic systems makes it an industrially relevant starting material for developing new bioactive molecules. researchgate.net

A significant application of this compound is its role as a precursor for benzopyran and isochromane skeletons. researchgate.netnih.gov The intramolecular reductive cyclization of this compound is a key reaction that yields 4-methylisochromane, a benzopyran derivative. researchgate.net This transformation is considered a model reaction for studying electrosynthesis and has important implications for the pharmaceutical industry, where the benzopyran core is an essential building block for numerous drugs. researchgate.net The process typically involves the electrochemical reduction of the carbon-bromine bond to generate a radical intermediate, which then attacks the internal allyl double bond to form the heterocyclic ring system.

Table 1: Reductive Intramolecular Cyclization of this compound

| Starting Material | Product | Reaction Type | Significance |

|---|---|---|---|

| This compound | 4-Methylisochromane | Reductive Intramolecular Cyclization | Forms a core benzopyran structure used in pharmaceuticals. researchgate.net |

The functional groups within this compound provide pathways to more complex natural product-like molecules. The allyl moiety is a key precursor for synthesizing allylic alcohols. While direct conversion is not prominently documented, the allyl group can undergo oxidation or rearrangement reactions to install the desired hydroxyl group. Asymmetric synthesis methods, such as chiral allylboration, are commonly used to produce enantiomerically enriched homoallylic alcohols, which can be further transformed into chiral allylic alcohols. york.ac.uk

Furthermore, the structure of this compound is analogous to intermediates used in the synthesis of flavones and related products. For instance, the synthesis of certain flavones proceeds through the cyclization of allylchalcone precursors, which are subsequently oxidized to form the flavone (B191248) core. nih.gov The this compound scaffold, containing both an aromatic ring and an allyl group, represents a viable starting point for elaboration into these chalcone-like intermediates, which are then converted into flavone-inspired products. nih.govnih.gov

Homoallylic amines are important structural motifs in organic synthesis. organic-chemistry.org While direct synthesis from this compound is not a standard procedure, its bifunctional nature makes it a potential precursor for multi-step synthetic routes. A hypothetical pathway could involve the conversion of the 2-bromobenzyl group into an electrophilic aldehyde. This intermediate could then undergo an allylation reaction, potentially utilizing the tethered allyl group in an intramolecular fashion or an external allylating agent, in the presence of an amine source to construct the homoallylic amine framework. General methods for synthesizing homoallylic amines often involve the allylation of imines, a transformation for which the functional groups of this compound could be adapted. organic-chemistry.org

Role in Polymer Chemistry

The presence of a polymerizable double bond suggests a role for this compound in polymer science. Allyl-functionalized polymers are an emerging class of materials with significant biomedical applications, including drug delivery and tissue engineering, due to the versatile post-synthesis modification possibilities offered by the allyl group. mdpi.comnih.gov

This compound possesses the structural features of a functional monomer. Generally, the radical polymerization of monoallyl monomers is challenging and typically yields low molecular weight oligomers. researchgate.net This is often attributed to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, leading to a stable, non-propagating radical. researchgate.net However, recent studies on allyl ether monomers suggest that polymerization can proceed through alternative pathways, such as a radical-mediated [3 + 2] cyclization mechanism, which involves the formation of a five-membered ring during propagation. nih.gov

The "enhanced reactivity" of this compound as a monomer stems from its dual functionality. The allyl group can participate in polymerization, while the 2-bromobenzyl moiety offers several advantages:

It can serve as a site for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of new functional groups.

The bromine atom can act as an initiator site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined block copolymers. researchgate.net

The bulky and electronically distinct bromo-benzyl group may influence the reactivity of the allyl group during polymerization, potentially altering the polymerization kinetics and the properties of the resulting polymer.

Table 2: Summary of Synthetic Applications

| Application Area | Key Intermediate/Product | Relevant Transformation |

|---|---|---|

| Pharmaceuticals | Heterocyclic Scaffolds | Intramolecular Cyclization |

| Heterocycle Synthesis | 4-Methylisochromane | Reductive Cyclization |

| Natural Products | Chiral Allylic Alcohols | Oxidation/Rearrangement of Allyl Group |

| Natural Products | Flavone-Inspired Products | Elaboration to Chalcone-like Precursors |

| Polymer Chemistry | Functional Polymers | Radical Polymerization of Allyl Group |

Contributions to Green Chemistry and Sustainable Synthesis

The application of electrosynthesis in the context of this compound and its subsequent reactions represents a significant advancement in green and sustainable chemistry. rsc.orgnih.gov This approach aligns with several core principles of green chemistry by offering a milder, safer, and more environmentally benign alternative to conventional synthetic methods. nih.gov

Electrosynthesis as an Environmentally Friendly Approach

One of the key advantages of electrosynthesis is its ability to be conducted under ambient conditions, thus minimizing energy consumption compared to thermochemical methods. wordpress.com Furthermore, the in-situ generation of reactive intermediates circumvents the need to handle and store unstable and hazardous substances. rsc.org The principles of green chemistry are further upheld through the potential use of greener solvents and inexpensive, readily available electrode materials like graphite. wordpress.com

In the specific context of this compound, electrosynthesis facilitates its reductive cyclisation, a reaction of interest for the pharmaceutical industry. researchgate.net This process, when carried out electrochemically, avoids the use of potentially toxic reducing agents that would be required in a conventional chemical synthesis. The ability to perform such transformations electrochemically underscores the potential of this technique to make the synthesis of valuable organic compounds more sustainable. wordpress.com

Detailed studies into the electrochemical behavior of this compound have been conducted to understand the reaction mechanisms and identify intermediates. researchgate.net These investigations are crucial for optimizing the reaction conditions to maximize product yield and minimize side reactions, further contributing to the efficiency and greenness of the synthesis.

| Parameter | Traditional Synthesis | Electrosynthesis |

| Reagents | Often requires chemical oxidizing/reducing agents | Utilizes electrons as the primary reagent |

| Byproducts | Can generate significant chemical waste | Minimal waste generation |

| Energy | May require elevated temperatures | Often proceeds at room temperature |

| Safety | May involve toxic and hazardous reagents | Reduces the need for hazardous chemicals |

Future Directions and Emerging Research Areas Pertaining to Allyl 2 Bromobenzyl Ether

Development of Novel Catalytic Systems for Enhanced Transformations

The transformation of Allyl 2-bromobenzyl ether, particularly its intramolecular cyclization to form 4-methyl-3,4-dihydro-1H-2-benzopyran, has been a focal point for the development of novel catalytic systems. A significant area of advancement is in the field of electrocatalysis, where the choice of cathode material has been shown to have a profound impact on the reaction's efficiency and selectivity.

Research has systematically evaluated a range of cathode materials for the electrochemical cyclization of this compound. bohrium.com The electrocatalytic activity of ten different materials, including silver (Ag), gold (Au), copper (Cu), glassy carbon (GC), nickel (Ni), magnesium (Mg), manganese (Mn), lead (Pb), platinum (Pt), and titanium (Ti), has been investigated. bohrium.com Among these, silver has demonstrated superior activity and high selectivity for the desired cyclized product. academie-sciences.fr This has led to the development of an activity scale for these materials, providing a valuable tool for optimizing reaction conditions. bohrium.comacademie-sciences.fr

Beyond pure metals, research has also explored the use of metal complexes as electron-transfer mediators. For instance, Ni(II) and Co(II) complexes have been successfully employed to catalyze the reductive intramolecular cyclization of this compound and its analogs. academie-sciences.fr These complexes facilitate the electron transfer process, enabling the reaction to proceed efficiently under constant current in a diaphragmless cell. academie-sciences.fr